N-(3,5-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,5-Dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-acetamide derivative characterized by:
- A 3,5-dimethoxyphenyl group attached to the acetamide nitrogen.
- A methyl-substituted 1,2,4-triazole core at the 4-position.
- A furan-2-yl substituent at the 5-position of the triazole.
- A sulfanyl (-S-) linker bridging the triazole and acetamide moieties.
This compound is part of a broader class of triazole-acetamide derivatives investigated for their biological activities, particularly anti-exudative properties . Its structural design leverages the electron-donating methoxy groups and the heteroaromatic triazole-furan system, which are hypothesized to enhance receptor binding and metabolic stability.
Properties
Molecular Formula |
C17H18N4O4S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4O4S/c1-21-16(14-5-4-6-25-14)19-20-17(21)26-10-15(22)18-11-7-12(23-2)9-13(8-11)24-3/h4-9H,10H2,1-3H3,(H,18,22) |
InChI Key |
ISUVUMVLDSWXCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Dimethoxyphenyl group : Enhances lipophilicity and biological interactions.
- Triazole moiety : Known for its diverse biological activities including antifungal, antibacterial, and anticancer properties.
- Furan ring : Often contributes to the compound's reactivity and biological profile.
The molecular formula of N-(3,5-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is with a molecular weight of approximately 344.38 g/mol.
Antifungal Activity
Compounds containing triazole rings have been extensively studied for their antifungal properties. Research indicates that N-(3,5-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant antifungal activity against various strains. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of against common fungal pathogens such as Aspergillus and Candida species .
| Compound | MIC (μmol/mL) | Target Organism |
|---|---|---|
| N-(3,5-dimethoxyphenyl)-... | 0.01 - 0.27 | Aspergillus, Candida |
| Triadimefon | 0.0195 - 0.0620 | Gibberella species |
Antibacterial Activity
The triazole derivatives also show promising antibacterial activity:
- Studies have demonstrated that related triazole compounds can inhibit both Gram-positive and Gram-negative bacteria with MIC values significantly lower than conventional antibiotics such as vancomycin .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| N-(3,5-dimethoxyphenyl)-... | 0.125 - 8 | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa |
| Vancomycin | 0.68 | Staphylococcus aureus |
The biological activity of N-(3,5-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole ring disrupts the synthesis of ergosterol in fungal cell membranes.
- Interference with Bacterial Cell Wall Synthesis : Similar compounds have been shown to inhibit bacterial cell wall formation.
- DNA Gyrase Inhibition : Some derivatives exhibit activity against bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication .
Case Studies
Several studies have explored the efficacy of triazole derivatives similar to N-(3,5-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:
- Study on Antifungal Activity : A series of triazole derivatives were tested against Candida albicans, showing that modifications to the furan and phenyl groups significantly enhanced antifungal potency .
- Antibacterial Evaluation : A comparative study assessed various triazole derivatives against multi-drug resistant strains of Staphylococcus aureus, revealing that certain substitutions led to improved antibacterial efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer therapy. The triazole moiety is known for its ability to interact with biological targets involved in cancer progression.
Case Study: Antitumor Efficacy
A study evaluating the anticancer effects of triazole derivatives found that compounds similar to N-(3,5-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways. For instance, the compound demonstrated an IC50 value lower than that of standard chemotherapeutics in breast cancer models .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. The presence of the furan and triazole rings enhances its interaction with microbial targets.
Case Study: Antibacterial Activity
A series of experiments demonstrated that derivatives containing the triazole structure exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to N-(3,5-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition comparable to conventional antibiotics like norfloxacin .
Antifungal Applications
The antifungal potential of this compound is also noteworthy. Triazole derivatives are well-known for their efficacy against fungal pathogens.
Case Study: Fungal Inhibition
In vitro studies have shown that similar triazole compounds can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus. The mechanism involves disruption of ergosterol synthesis in fungal cell membranes, leading to increased membrane permeability and cell death .
Mechanistic Insights
Understanding the mechanisms behind the biological activities of N-(3,5-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is crucial for optimizing its therapeutic potential.
Structure-Activity Relationship (SAR) Studies
SAR studies indicate that modifications on the phenyl ring and variations in the substituents on the triazole can significantly affect biological activity. For instance, electron-withdrawing groups enhance potency against cancer cells while maintaining selectivity towards microbial targets .
Comparison with Similar Compounds
Substituent Variations and Structural Modifications
Key analogs differ in substituents on the triazole ring and arylacetamide group , influencing physicochemical and biological properties. Below is a comparative analysis:
Key Trends :
- Electron-donating groups (e.g., methoxy) on the phenyl ring correlate with higher AEA due to improved solubility and hydrogen bonding .
- Alkyl chain length at triazole-4 affects activity: Methyl > Allyl > Ethyl (due to steric and electronic effects).
- Heteroaromatic substituents (e.g., pyridinyl in ) may reduce efficacy compared to furan, suggesting furan’s optimal π-π stacking capability .
Physicochemical Properties
- Allyl substitution marginally increases LogP without significantly compromising solubility, making it a favorable modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
